molecular formula C13H12O4S B6608032 2,5-dimethyl 3-methyl-1-benzothiophene-2,5-dicarboxylate CAS No. 2839156-76-0

2,5-dimethyl 3-methyl-1-benzothiophene-2,5-dicarboxylate

Cat. No.: B6608032
CAS No.: 2839156-76-0
M. Wt: 264.30 g/mol
InChI Key: FQNSJDKVRNVVAF-UHFFFAOYSA-N
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Description

2,5-Dimethyl 3-methyl-1-benzothiophene-2,5-dicarboxylate is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. Thiophene derivatives are characterized by a five-membered ring containing one sulfur atom, which imparts unique chemical properties to these compounds .

Preparation Methods

The synthesis of 2,5-dimethyl 3-methyl-1-benzothiophene-2,5-dicarboxylate typically involves the condensation of appropriate precursors under specific reaction conditions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters, among other reagents . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,5-Dimethyl 3-methyl-1-benzothiophene-2,5-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

2,5-Dimethyl 3-methyl-1-benzothiophene-2,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethyl 3-methyl-1-benzothiophene-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of enzymes or receptors, modulating biological processes such as inflammation or cell proliferation. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

2,5-Dimethyl 3-methyl-1-benzothiophene-2,5-dicarboxylate can be compared with other thiophene derivatives such as:

These compounds share the thiophene ring system but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

dimethyl 3-methyl-1-benzothiophene-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4S/c1-7-9-6-8(12(14)16-2)4-5-10(9)18-11(7)13(15)17-3/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNSJDKVRNVVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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